Progesterone Receptor Antagonism: Prunetin Exhibits Exclusive Pure Antagonist Activity While Formononetin and Biochanin A Show Mixed Agonist/Antagonist Profiles
In a PRE-luciferase reporter assay using human endometrial and ovarian cancer cell lines, prunetin (compound 2) functioned exclusively as a progesterone receptor antagonist, whereas the structurally related O-methylated isoflavones formononetin (3) and biochanin A (4) exhibited mixed antagonist/agonist activity at the same receptor [1]. This qualitative functional divergence represents a fundamental difference in pharmacological mechanism that directly impacts experimental outcomes in PR-mediated pathways.
| Evidence Dimension | Progesterone receptor (PR) functional activity classification |
|---|---|
| Target Compound Data | Prunetin: acts only as antagonist |
| Comparator Or Baseline | Formononetin: mixed antagonist activity; Biochanin A: mixed antagonist activity |
| Quantified Difference | Qualitative functional divergence: pure antagonist vs. mixed agonist/antagonist |
| Conditions | PRE-luciferase reporter assay in endometrial and ovarian cancer cell lines |
Why This Matters
For researchers investigating progesterone signaling in reproductive cancers or endometriosis models, prunetin provides a pure PR antagonist tool unavailable from formononetin or biochanin A.
- [1] Lee J-H, Dean M, Austin JR, et al. Irilone from red clover (Trifolium pratense) potentiates progesterone signaling. J Nat Prod. 2018;81(9):1962-1967. View Source
